Imidodicarbonic acid, 2-(4,4-dimethoxybutyl)-, 1,3-bis(1,1-dimethylethyl) ester

CXCR4 antagonist synthesis protecting group strategy process chemistry

Imidodicarbonic acid, 2-(4,4-dimethoxybutyl)-, 1,3-bis(1,1-dimethylethyl) ester (CAS 865202-94-4) is a symmetric, doubly Boc-protected (di-tert-butyl imidodicarbonate) amine incorporating a 4,4-dimethoxybutyl side chain. With molecular formula C₁₆H₃₁NO₆ and a molecular weight of 333.42 g/mol, the compound bears two sterically demanding tert-butyl carbamate groups flanking a single nitrogen center, while the flexible butyl terminus terminates in an acetal moiety.

Molecular Formula C16H31NO6
Molecular Weight 333.42 g/mol
Cat. No. B12547070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidodicarbonic acid, 2-(4,4-dimethoxybutyl)-, 1,3-bis(1,1-dimethylethyl) ester
Molecular FormulaC16H31NO6
Molecular Weight333.42 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(CCCC(OC)OC)C(=O)OC(C)(C)C
InChIInChI=1S/C16H31NO6/c1-15(2,3)22-13(18)17(14(19)23-16(4,5)6)11-9-10-12(20-7)21-8/h12H,9-11H2,1-8H3
InChIKeyREVYXPFENQESFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Imidodicarbonic acid, 2-(4,4-dimethoxybutyl)-, 1,3-bis(1,1-dimethylethyl) ester: Chemical Identity & Procurement-Scale Overview


Imidodicarbonic acid, 2-(4,4-dimethoxybutyl)-, 1,3-bis(1,1-dimethylethyl) ester (CAS 865202-94-4) is a symmetric, doubly Boc-protected (di-tert-butyl imidodicarbonate) amine incorporating a 4,4-dimethoxybutyl side chain . With molecular formula C₁₆H₃₁NO₆ and a molecular weight of 333.42 g/mol, the compound bears two sterically demanding tert-butyl carbamate groups flanking a single nitrogen center, while the flexible butyl terminus terminates in an acetal moiety . This structural arrangement renders the molecule a chemically differentiated intermediate—distinct from simple mono-Boc amines or the parent di-tert-butyl iminodicarboxylate—by offering orthogonal reactivity: the acid-labile Boc groups can be selectively or sequentially removed, while the acetal can be unmasked to the corresponding aldehyde under independent conditions . Commercially, the compound is available from multiple vendors at purities of ≥95% to NLT 98%, with recommended storage at 20°C for up to 2 years, and is supplied exclusively for research and development purposes, not for direct therapeutic or veterinary use .

Why Generic Substitution Fails for Imidodicarbonic acid, 2-(4,4-dimethoxybutyl)-, 1,3-bis(1,1-dimethylethyl) ester in Multistep Synthesis


In-class imidodicarbonic acid diesters cannot be freely interchanged because the 4,4-dimethoxybutyl substituent on this specific compound confers a dual functional-handle architecture—masked aldehyde and dual Boc-protected amine—that is uniquely exploited in a patented process for synthesizing the CXCR4 antagonist AMD070 [1]. Simpler congeners such as di-tert-butyl iminodicarboxylate (CAS 51779-32-9) or mono-Boc 4,4-dimethoxybutylamine (CAS 865202-93-3) lack either the acetal-protected aldehyde or the di-Boc nitrogen protection, respectively, and consequently fail to deliver the step-count reduction and chromatographic simplification that this compound enables [2]. Substituting a mono-Boc or Cbz-protected aminoaldehyde forces the introduction of additional protection/deprotection sequences and chromatographic purifications, increasing process mass intensity and lowering overall yield [3]. Therefore, procurement decisions based solely on structural class or cost-per-gram comparisons without accounting for downstream synthetic efficiency risk selecting an intermediate that is chemically insufficient for the target transformation.

Quantitative Differentiation Evidence for Imidodicarbonic acid, 2-(4,4-dimethoxybutyl)-, 1,3-bis(1,1-dimethylethyl) ester


Di-Boc vs. Phthalimide Protection in AMD070 Synthesis: Chromatography Step Elimination and Yield

In the patented synthesis of the CXCR4 antagonist AMD070, the use of the di-Boc-protected aminoaldehyde intermediate (this compound or its direct structural analog) eliminates one chromatographic purification step compared with the phthalimide-based route. The di-Boc strategy enables purification of intermediates by selective extraction rather than silica gel chromatography, reducing the total number of chromatographic steps to a single one in the entire four-step sequence [1]. This process simplification directly impacts procurement value by lowering solvent consumption, reducing labor, and improving overall throughput.

CXCR4 antagonist synthesis protecting group strategy process chemistry AMD070

Chemoselective Mono-Deprotection of Di-tert-Butyl Imidodicarbonates Using Catalytic BiBr₃

Di-tert-butyl imidodicarbonates, the core scaffold of the target compound, can be chemoselectively mono-deprotected to the corresponding mono-Boc-protected amines in high yields using 5 mol% BiBr₃ in acetonitrile at room temperature [1]. This catalytic method is orthogonal to TBDMS, MOM, mono-Boc, and Cbz protecting groups, which remain intact under the reaction conditions [1]. In contrast, conventional Brønsted acid-mediated deprotection (e.g., TFA or HCl) of di-Boc amines typically leads to complete deprotection or requires careful stoichiometric control, often resulting in mixtures of mono-Boc amine, free amine, and starting material.

Boc deprotection chemoselectivity bismuth(III) bromide imidodicarbonate

Acetal–Aldehyde Orthogonality: Enabling Reductive Amination Without Premature Aldehyde Unmasking

The 4,4-dimethoxybutyl acetal in the target compound serves as a latent aldehyde that remains inert during the Boc-deprotection and imine-formation steps in the AMD070 synthesis, enabling a convergent reductive amination strategy [1]. By contrast, unprotected aminoaldehyde intermediates (e.g., 4-aminobutanal) are prone to self-condensation, oligomerization, and imine formation during storage and reaction, necessitating in situ generation or low-temperature handling . The acetal-protected form can be stored at ambient temperature (recommended: 20°C for 2 years) and deprotected to the reactive aldehyde only when required, typically under mildly acidic aqueous conditions [2].

acetal protection reductive amination orthogonal deprotection CXCR4 antagonists

Purity Specification and Batch Consistency for Multi-Step GMP-Ready Synthesis

Commercial suppliers of this compound consistently specify purity at NLT 98% (HPLC) with documented ISO-certified quality systems, a specification that exceeds the typical ≥95% purity offered for generic di-tert-butyl iminodicarboxylate (CAS 51779-32-9) sold as a bulk research reagent . The higher purity specification reduces the burden of incoming quality control testing and minimizes the propagation of impurities that could accumulate over multiple synthetic steps, which is critical when the intermediate is positioned early in a linear sequence.

purity specification NLT 98% batch consistency GMP intermediate

Patent-Cited Intermediate: Procurement for ANDA and Follow-On Drug Development

This compound is explicitly cited in U.S. Patent 7,339,605 B2 (and corresponding EP 1730113 B1, Indian Patent 257630) as the di-Boc-protected aminoaldehyde intermediate used in the synthesis of CXCR4 antagonist compounds of Formula I', which are being developed as HIV entry inhibitors [1][2]. The compound's inclusion in the patent's exemplification (Page/Page column 14, 17 of US 2005/209277 A1) establishes it as a composition-of-matter and process reference point for any abbreviated new drug application (ANDA) or follow-on development program . Generic di-tert-butyl iminodicarboxylate or other imidodicarbonates not bearing the 4,4-dimethoxybutyl chain are not cited in this patent context and would not fulfill the same regulatory starting material or intermediate designation.

patent-cited intermediate ANDA drug master file CXCR4 antagonist

Best-Fit Application Scenarios for Imidodicarbonic acid, 2-(4,4-dimethoxybutyl)-, 1,3-bis(1,1-dimethylethyl) ester


Multi-Kilogram Synthesis of CXCR4 Antagonist AMD070 and Structural Analogs

This compound is the enabling intermediate for the convergent, chromatography-light synthesis of AMD070 and related CXCR4 antagonists described by Crawford et al. (Org. Process Res. Dev. 2008) [1]. The di-Boc aminoacetal architecture allows imine formation and reduction to proceed without interference from free amine or aldehyde functionalities, and the subsequent acidic workup simultaneously unmasks the acetal and removes the Boc groups, telescoping multiple steps into a single operational sequence. Procurement should be prioritized when the synthetic target is AMD070 or a close structural congener where the 4-carbon spacer between the nitrogen and the acetal is required.

Sequential Deprotection Strategies Requiring Orthogonal Amine and Aldehyde Unmasking

In synthetic sequences demanding independent control over amine and aldehyde deprotection, the di-Boc imidodicarbonate scaffold with a 4,4-dimethoxybutyl side chain provides two chemically orthogonal protecting group pairs [1]. The BiBr₃-catalyzed mono-deprotection method (Zheng et al., Tetrahedron Lett. 2009) enables selective conversion of the di-Boc amine to a mono-Boc amine while leaving the acetal intact [2]. Conversely, mild aqueous acid (e.g., AcOH/H₂O or Amberlyst-15) can hydrolyze the acetal to the aldehyde without affecting the Boc groups [3]. This orthogonality is not achievable with mono-Boc aminoaldehydes or di-Boc amines lacking the acetal functionality.

Regulatory Filing Support: ANDA Development Referencing Patented CXCR4 Antagonist Processes

For pharmaceutical development organizations pursuing ANDA filings that reference the CXCR4 antagonist synthetic processes disclosed in US 7,339,605 or EP 1730113, sourcing this specific intermediate—rather than a structurally similar but non-patent-cited analog—provides direct traceability to the originator's synthetic route [1]. This simplifies the establishment of impurity profiles, starting material justification, and process validation documentation required by ICH Q11. Procurement from ISO-certified suppliers with NLT 98% purity further supports GMP readiness [2].

Academic and Industrial Medicinal Chemistry: Structure–Activity Relationship (SAR) Studies on CXCR4 Ligands

In SAR programs exploring the linker length and terminal functional group tolerance of CXCR4 antagonists, this intermediate provides a versatile branching point [1]. The acetal can be hydrolyzed to the aldehyde for reductive amination with diverse amine partners, while the di-Boc nitrogen can be selectively mono-deprotected for alkylation or acylation. The availability of the compound at research-scale quantities from multiple vendors (≥95% to NLT 98% purity) supports rapid hit-to-lead exploration without the need for in-house synthesis of the protected aminoaldehyde building block from 4,4-dimethoxybutylamine [2].

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